molecular formula C12H6F6N2O4S4 B12611479 2,2'-Disulfanediylbis[5-(trifluoromethanesulfonyl)pyridine] CAS No. 648432-37-5

2,2'-Disulfanediylbis[5-(trifluoromethanesulfonyl)pyridine]

Katalognummer: B12611479
CAS-Nummer: 648432-37-5
Molekulargewicht: 484.4 g/mol
InChI-Schlüssel: GZIRBLCYGCYEOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-Disulfanediylbis[5-(trifluoromethanesulfonyl)pyridine] is a compound of significant interest in the field of chemistry due to its unique structural properties and potential applications. This compound features a disulfide bridge linking two pyridine rings, each substituted with a trifluoromethanesulfonyl group. The presence of these functional groups imparts distinct chemical reactivity and potential utility in various scientific domains.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Disulfanediylbis[5-(trifluoromethanesulfonyl)pyridine] typically involves the reaction of pyridine derivatives with trifluoromethanesulfonyl chloride in the presence of a base. The disulfide bridge is formed through oxidative coupling of thiol intermediates. Common reagents used in the synthesis include trifluoromethanesulfonyl chloride, pyridine derivatives, and oxidizing agents such as hydrogen peroxide or iodine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-Disulfanediylbis[5-(trifluoromethanesulfonyl)pyridine] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

2,2’-Disulfanediylbis[5-(trifluoromethanesulfonyl)pyridine] has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complex structures with metals.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its potential in drug development due to its unique chemical properties.

    Industry: Utilized in the synthesis of advanced materials and catalysts.

Wirkmechanismus

The mechanism of action of 2,2’-Disulfanediylbis[5-(trifluoromethanesulfonyl)pyridine] involves its ability to interact with various molecular targets through its functional groups. The disulfide bridge can undergo redox reactions, influencing cellular redox states. The trifluoromethanesulfonyl groups can participate in electrophilic reactions, modifying biomolecules and affecting their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Eigenschaften

CAS-Nummer

648432-37-5

Molekularformel

C12H6F6N2O4S4

Molekulargewicht

484.4 g/mol

IUPAC-Name

5-(trifluoromethylsulfonyl)-2-[[5-(trifluoromethylsulfonyl)pyridin-2-yl]disulfanyl]pyridine

InChI

InChI=1S/C12H6F6N2O4S4/c13-11(14,15)27(21,22)7-1-3-9(19-5-7)25-26-10-4-2-8(6-20-10)28(23,24)12(16,17)18/h1-6H

InChI-Schlüssel

GZIRBLCYGCYEOF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC=C1S(=O)(=O)C(F)(F)F)SSC2=NC=C(C=C2)S(=O)(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.